molecular formula C5H2Cl3N B1294687 2,3,6-Trichloropyridine CAS No. 6515-09-9

2,3,6-Trichloropyridine

Cat. No.: B1294687
CAS No.: 6515-09-9
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by chlorine atoms at the 2nd, 3rd, and 6th positions. This compound is a colorless to light yellow liquid with a pungent odor and is known for its chemical stability and solubility in organic solvents .

Mechanism of Action

Mode of Action

It is known that chlorinated pyridines, such as 2,3,6-trichloropyridine, can undergo various chemical reactions, including nucleophilic displacement . This suggests that this compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that chlorinated pyridines can be metabolized by various microorganisms . This suggests that this compound may affect microbial metabolic pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity may be affected by factors such as pH and temperature .

Safety and Hazards

2,3,6-Trichloropyridine causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

2,3,6-Trichloropyridine is a highly toxic organic compound with the chemical formula C5HCl3N. It is used for R&D purposes only and not for medicinal, household, or other uses . The future directions of this compound could be focused on its potential applications in various fields of chemistry, considering its reactivity and the possibility of introducing various functional groups into organic substrates .

Biochemical Analysis

Biochemical Properties

2,3,6-Trichloropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in the synthesis of other chlorinated pyridines, such as 2,3-dichloropyridine . It can also serve as an intermediate in chemosynthesis, facilitating the formation of complex organic molecules . The interactions of this compound with enzymes and proteins are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. The compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can impact cell signaling by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction . For example, this compound may inhibit the activity of enzymes involved in the degradation of certain metabolites, leading to their accumulation within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 66-67°C and a boiling point of approximately 300°C . It can degrade over time, especially when exposed to light or heat, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as liver toxicity or neurotoxicity . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo biodegradation through microbial metabolism, leading to the formation of intermediate metabolites that are further processed by specific enzymes . For example, this compound can be metabolized by certain bacterial strains, resulting in the production of less toxic compounds that are more easily excreted from the body . These metabolic pathways are crucial for understanding the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach various cellular compartments . Once inside the cell, this compound can bind to proteins that facilitate its distribution to different tissues and organs . The localization and accumulation of the compound within specific cellular compartments can affect its biochemical activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . These signals ensure that this compound reaches the appropriate cellular compartments where it can exert its biochemical effects. The subcellular localization of the compound can also influence its activity and function, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through various methods. One common method involves the chlorination of pyridine derivatives. For instance, pentachloropyridine can be reduced using lithium aluminum hydride to yield this compound . Another method involves the use of catalysts such as cobalt chloride, lanthanum chloride, and ferric chloride supported on a silica carrier .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous processes that involve the chlorination of pyridine in the presence of catalysts. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form less chlorinated pyridine derivatives.

    Oxidation: It can undergo oxidation to form pyridine N-oxides.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2,3-dichloropyridine, 2-chloropyridine derivatives.

    Reduction: 2,3-dichloropyridine, 2-chloropyridine.

    Oxidation: Pyridine N-oxides.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,4,6-Tetrachloropyridine
  • 2,3,4,5-Tetrachloropyridine
  • Pentachloropyridine

Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its tetrachlorinated counterparts, it is less reactive but more stable, making it suitable for applications requiring prolonged stability .

Properties

IUPAC Name

2,3,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKJVMKNDXBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073374
Record name 2,3,6-Trichloropyridine
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-09-9, 29154-14-1
Record name 2,3,6-Trichloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trichloro-
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Record name 2,3,6-Trichloropyridine
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Record name 2.3.6-Trichloropyridine
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Record name 2,3,6-Trichloropyridine
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Synthesis routes and methods I

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
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Synthesis routes and methods II

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
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tetrahalo-4-hydroxy pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trichloropyridine
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2,3,6-Trichloropyridine
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2,3,6-Trichloropyridine
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2,3,6-Trichloropyridine
Customer
Q & A

Q1: What are the primary synthetic routes to 2,3,6-trichloropyridine?

A1: this compound is frequently synthesized via two main pathways:

  • From Pentachloropyridine: Reduction of pentachloropyridine with lithium aluminum hydride (LiAlH4) in ether yields this compound as the major product. This reaction proceeds through a fascinating mechanism involving the addition of AlH4- across the 3- and 4-positions of the pyridine ring, followed by an unusual cis-elimination. [, ]
  • From Trichloro-1,2,4-triazine: Diels-Alder reactions of trichloro-1,2,4-triazine with specific dienes like bicyclo[2.2.1]hepta-2,5-diene or quadricyclane result in the formation of this compound. This occurs through the loss of cyclopentadiene from the initial dihydropyridine intermediate formed during the reaction. []

Q2: Can this compound be selectively dechlorinated?

A: Yes, research indicates that selective dechlorination of this compound is achievable. One method utilizes a palladium catalyst supported on graphene oxide (Pd/GO) in the presence of hydrogen gas. This catalytic hydrogenation process, typically conducted at temperatures between 20°C to 100°C and hydrogen pressures of 1-6 MPa, preferentially removes the chlorine atom at the 6-position, resulting in the formation of 2,3-dichloropyridine. []

Q3: Are there alternative methods for synthesizing 2,3-dichloropyridine from this compound that avoid high pressure hydrogenation?

A: Yes, researchers have developed a method employing a transfer hydrogenation approach. This procedure uses an organic compound as the hydrogen donor, a palladium on carbon (Pd/C) catalyst, and an alcoholic solvent (C1-C4). The reaction occurs under milder conditions compared to the Pd/GO catalyzed hydrogenation, offering potential advantages for large-scale synthesis. []

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